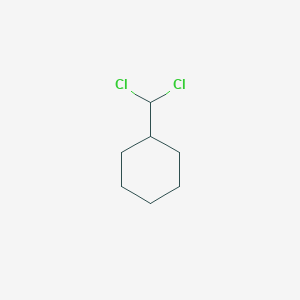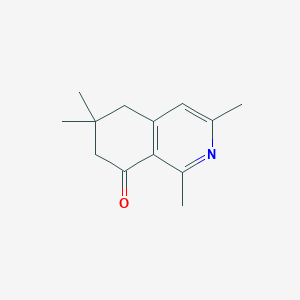
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one is a heterocyclic organic compound with a distinctive structure featuring multiple methyl groups attached to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one can be synthesized through several methodologies. One common approach involves the condensation of an appropriate 1,3,6,6-tetramethyl-1,2,3,4-tetrahydroisoquinoline with an oxidizing agent to form the target compound.
Typical conditions for such a reaction may include:
Reagents: : Suitable oxidizing agents like chromic acid or potassium permanganate.
Solvents: : Solvents such as methanol or acetonitrile.
Temperature: : Controlled temperature settings, often between 0°C to 25°C.
Industrial Production Methods
In industrial settings, the synthesis of this compound might involve more scalable processes such as:
Catalytic oxidation using transition metal catalysts.
Continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one undergoes several types of reactions:
Oxidation: : Converts it to higher oxidation state compounds.
Reduction: : Can yield various reduced products depending on the reagents.
Substitution: : Nucleophilic substitution can modify the structure, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or oxygen with a catalyst.
Reduction: : Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: : Halogenating agents or nucleophiles under controlled temperature and pH.
Major Products
Oxidized derivatives.
Reduced forms with varied hydrogenation.
Substituted isoquinolinones with functional group variations.
Scientific Research Applications
1,3,6,6-Tetramethyl-6,7-dihydroisoquinolin-8(5H)-one finds applications in multiple scientific domains:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for potential biological activities, including enzyme inhibition.
Medicine: : Explored for its pharmacological properties in drug development.
Industry: : Employed in the production of specialized materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzymes: : It can inhibit or modulate enzyme activities, influencing biochemical pathways.
Receptors: : Potential binding to biological receptors, affecting signal transduction.
Pathways: : Involvement in metabolic and synthetic pathways due to its reactivity and structure.
Comparison with Similar Compounds
Compared to other similar compounds, 1,3,6,6-tetramethyl-6,7-dihydroisoquinolin-8(5H)-one stands out due to its unique structural features and reactivity profile.
Similar Compounds
1,2,3,4-Tetrahydroisoquinolines: Less methylated and different in reactivity.
Isoquinolines: Similar core but vary in substituent patterns and properties.
The uniqueness of this compound lies in its balanced methylation and the presence of both saturated and unsaturated portions within its ring system, providing distinct chemical and biological properties.
This compound, with its multifaceted characteristics and wide range of applications, continues to be a subject of significant scientific interest and investigation
Properties
CAS No. |
55713-38-7 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1,3,6,6-tetramethyl-5,7-dihydroisoquinolin-8-one |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-6-13(3,4)7-11(15)12(10)9(2)14-8/h5H,6-7H2,1-4H3 |
InChI Key |
MSGSVUUSYZTSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)CC(C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


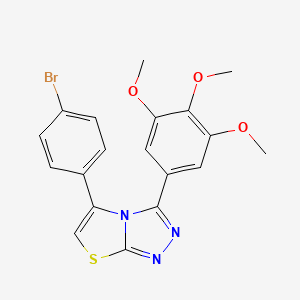
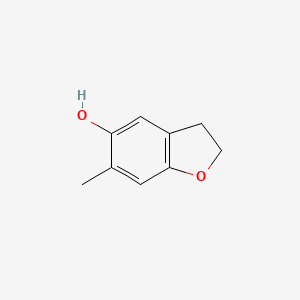
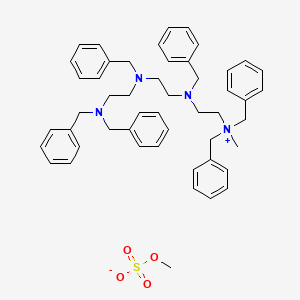
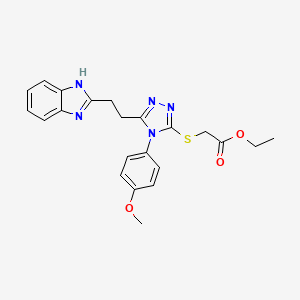
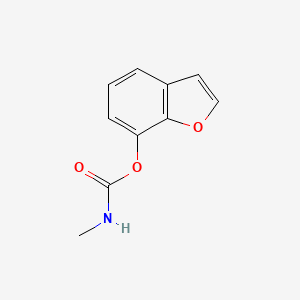
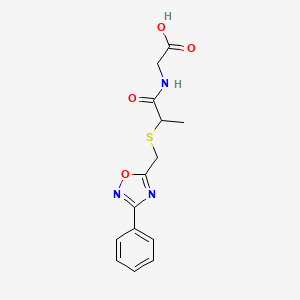
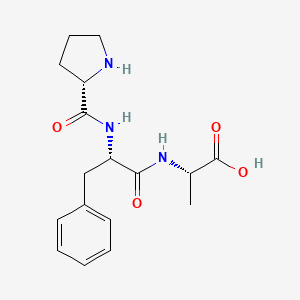
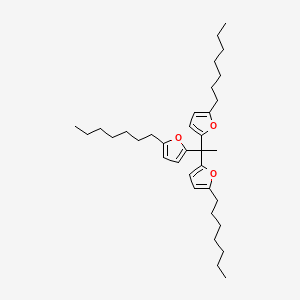
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
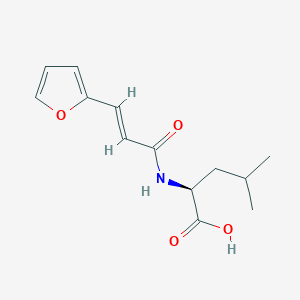
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)

